molecular formula C17H16N2O3 B2634342 (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide CAS No. 912781-63-6

(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide

Cat. No.: B2634342
CAS No.: 912781-63-6
M. Wt: 296.326
InChI Key: WJLCNPZXLWPICM-ZPHPHTNESA-N
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Description

(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide is a complex organic compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydroxyimino group, a 3-methylphenyl group, and a chromane-3-carboxamide moiety, making it a unique structure with potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via an oximation reaction, where the corresponding ketone or aldehyde is treated with hydroxylamine hydrochloride in the presence of a base.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable aryl halide is reacted with the chromane derivative.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the chromane derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromane derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the chromane core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(hydroxyimino)-N-phenylchromane-3-carboxamide: Lacks the 3-methyl group on the phenyl ring.

    (2Z)-2-(hydroxyimino)-N-(4-methylphenyl)chromane-3-carboxamide: Has a methyl group at the 4-position instead of the 3-position.

    (2Z)-2-(hydroxyimino)-N-(3-chlorophenyl)chromane-3-carboxamide: Has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide is unique due to the specific positioning of the hydroxyimino group, the 3-methylphenyl group, and the chromane-3-carboxamide moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-N-(3-methylphenyl)-3,4-dihydrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)22-17(14)19-21/h2-9,14,21H,10H2,1H3,(H,18,20)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCNPZXLWPICM-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2CC3=CC=CC=C3O/C2=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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